molecular formula C4H12BN+ B095848 Tetramethylammonium borohydride CAS No. 16883-45-7

Tetramethylammonium borohydride

Cat. No.: B095848
CAS No.: 16883-45-7
M. Wt: 84.96 g/mol
InChI Key: TVQBZLPZXCVNEO-UHFFFAOYSA-N
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Description

Tetramethylammonium borohydride is a chemical compound with the molecular formula C₄H₁₆BN. It is a quaternary ammonium borohydride that is commonly used as a reducing agent in various chemical reactions. This compound is known for its ability to donate hydride ions, making it valuable in organic synthesis and other chemical processes.

Mechanism of Action

Target of Action

Tetramethylammonium borohydride is primarily used as a reducing agent in various chemical reactions . Its primary targets are therefore the molecules or compounds that it reduces. The exact targets can vary depending on the specific reaction in which it is used.

Mode of Action

As a reducing agent, this compound donates electrons to other molecules during chemical reactions . This can result in the reduction of these molecules, changing their chemical structure and properties.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction and the molecules being reduced. In general, it can be involved in reactions that lead to the formation of new compounds or the breaking down of existing ones .

Result of Action

The result of this compound’s action is the reduction of other molecules, leading to changes in their chemical structure and properties . This can have a wide range of effects at the molecular and cellular level, depending on the specific molecules being reduced and the reactions they are involved in.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is known to react with water to release flammable gases . Therefore, it should be stored in a dry environment and handled with care to prevent accidental reactions . The efficacy and stability of this compound can also be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Tetramethylammonium borohydride is known to participate in reduction reactions

Cellular Effects

Related compounds such as Tetramethylammonium have been shown to interact with nicotinic and muscarinic ACh receptors, first stimulating, then blocking neurotransmission in sympathetic and parasympathetic ganglia .

Molecular Mechanism

This compound’s molecular mechanism is not well-documented. Tetramethylammonium, a related compound, undergoes degradation in alkaline conditions through two different mechanisms. In the first mechanism, a hydroxide ion performs an SN2 attack on the methyl groups and directly forms methanol. In the second mechanism, an ylide (trimethylammonium methylide) and a water molecule are formed by the abstraction of a proton from a methyl group .

Temporal Effects in Laboratory Settings

One study showed that even with immediate skin decontamination, exposure to a related compound, Tetramethylammonium hydroxide, can lead to significant systemic toxicity .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. A related compound, Tetramethylammonium hydroxide, has been shown to cause systemic toxicity and respiratory failure in rats .

Metabolic Pathways

Tetramethylammonium, a related compound, is known to interact with UDP-glucose 4-epimerase in humans .

Transport and Distribution

A related compound, Tetramethylammonium, has been shown to be rapidly distributed to all parts of the body, with the highest concentrations being in the kidney and liver .

Subcellular Localization

Rnas, which are trafficked to their target locations via various biological mechanisms, have been shown to aggregate in distinct patterns within various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylammonium borohydride can be synthesized through the reaction of tetramethylammonium hydroxide with sodium borohydride. The reaction typically occurs in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

(CH₃)₄N(OH) + NaBH₄ → (CH₃)₄N(BH₄) + NaOH\text{(CH₃)₄N(OH) + NaBH₄ → (CH₃)₄N(BH₄) + NaOH} (CH₃)₄N(OH) + NaBH₄ → (CH₃)₄N(BH₄) + NaOH

The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization from water or other suitable solvents.

Chemical Reactions Analysis

Types of Reactions

Tetramethylammonium borohydride primarily undergoes reduction reactions due to its ability to donate hydride ions. It is commonly used to reduce carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. The general reaction is as follows:

R₂C=O + (CH₃)₄N(BH₄) → R₂CH-OH + (CH₃)₄N\text{R₂C=O + (CH₃)₄N(BH₄) → R₂CH-OH + (CH₃)₄N} R₂C=O + (CH₃)₄N(BH₄) → R₂CH-OH + (CH₃)₄N

Common Reagents and Conditions

    Reagents: this compound, carbonyl compounds (aldehydes, ketones)

    Conditions: Inert atmosphere, low temperatures, solvents like tetrahydrofuran or dimethylformamide

Major Products

The major products of these reduction reactions are alcohols. For example, the reduction of acetone with this compound yields isopropanol.

Scientific Research Applications

Tetramethylammonium borohydride has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.

    Biology: Employed in the reduction of biological molecules for various biochemical studies.

    Medicine: Investigated for potential use in drug synthesis and other pharmaceutical applications.

    Industry: Utilized in the production of fine chemicals and other industrial processes requiring selective reduction.

Comparison with Similar Compounds

Tetramethylammonium borohydride can be compared with other borohydrides such as sodium borohydride and lithium borohydride:

    Sodium Borohydride: More commonly used and less expensive, but less selective in certain reductions.

    Lithium Borohydride: More reactive and can reduce a wider range of compounds, but is more difficult to handle due to its higher reactivity.

This compound is unique in its balance of reactivity and selectivity, making it a valuable reagent in specific applications where other borohydrides may not be suitable.

Similar Compounds

  • Sodium borohydride (NaBH₄)
  • Lithium borohydride (LiBH₄)
  • Tetraethylammonium borohydride ((C₂H₅)₄N(BH₄))

Properties

InChI

InChI=1S/C4H12N.B/c1-5(2,3)4;/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQBZLPZXCVNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937556
Record name N,N,N-Trimethylmethanaminium tetrahydroborate
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Molecular Weight

84.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystalline powder; [Alfa Aesar MSDS]
Record name Tetramethylammonium borohydride
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CAS No.

16883-45-7
Record name Tetramethylammonium borohydrate
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Record name Methanaminium, N,N,N-trimethyl-, tetrahydroborate(1-) (1:1)
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Record name N,N,N-Trimethylmethanaminium tetrahydroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium tetrahydroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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